molecular formula C13H18ClN5O2S B2674302 6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide CAS No. 1436068-37-9

6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide

Cat. No.: B2674302
CAS No.: 1436068-37-9
M. Wt: 343.83
InChI Key: ODQBZMKRWJZPLE-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound is a hybrid structure featuring a pyridine-sulfonamide moiety linked to a 1,2,4-triazole ring. Pyridine-sulfonamide derivatives are a well-studied class of compounds known to exhibit a range of biological activities. Scientific literature has documented that molecules containing the pyridine-sulfonamide scaffold demonstrate potent antimicrobial activity . Furthermore, related sulfonamide compounds incorporating triazole rings have been extensively characterized for their in vitro anti-trypanosomal and antileishmanial activities, showing significant promise as anti-parasitic agents . The mechanism of action for related nitroheterocyclic compounds, including triazole-based sulfonamides, often involves enzymatic activation by parasite-specific nitroreductases (NTR), leading to the production of cytotoxic metabolites . This selective activation in pathogens over host cells provides a potential basis for high therapeutic selectivity. The specific structural features of this compound—including the chloropyridine ring, sulfonamide linker, and the methyl-substituted 1,2,4-triazole group—make it a valuable chemical tool for researchers investigating new therapeutic agents against infectious diseases, exploring structure-activity relationships (SAR), or studying prodrug metabolism in parasites. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5O2S/c1-7(2)11(13-16-9(4)17-18-13)19-22(20,21)10-5-8(3)12(14)15-6-10/h5-7,11,19H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQBZMKRWJZPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC(C2=NNC(=N2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and methylation.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, often using reagents such as chlorosulfonic acid.

    Attachment of the Triazole Moiety: The triazole moiety is attached through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

Medicinal Chemistry

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including Gram-positive bacteria. Studies have indicated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against resistant strains of Staphylococcus aureus.
  • Anticancer Potential : In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460. Growth inhibition values (GI50) suggest promising potential for further development in cancer therapeutics, with IC50 values ranging from 3.79 µM to 42.30 µM.
  • Enzyme Inhibition : The compound serves as a tool for studying enzyme inhibition, binding to active sites and blocking substrate access, which is crucial for understanding metabolic pathways and developing new therapeutic agents.

Biological Research

The compound is used in biological research to explore receptor binding and signaling pathways. It acts as a ligand for certain receptors, modulating their activity and influencing downstream cellular responses.

Chemical Biology

In chemical biology, it is employed to develop chemical probes that help elucidate biological pathways, facilitating the understanding of complex biochemical processes.

Industrial Applications

The compound is utilized as an intermediate in pharmaceutical manufacturing and the synthesis of more complex molecules, contributing to the development of new drugs and therapeutic agents.

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

  • Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial activities, identifying compounds with significant antibacterial effects against resistant strains. The ability to inhibit biofilm formation in Staphylococcus species was also noted, critical for treating chronic infections.
  • Cytotoxicity Against Cancer Cells : Research demonstrated that derivatives of this compound exhibited selective cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound in anticancer drug development.
  • Enzyme Inhibition Studies : Investigations into its mechanism of action revealed that the compound effectively inhibits specific enzymes involved in metabolic pathways, providing insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial activity.

    Sulfadiazine: Known for its use in treating bacterial infections.

Uniqueness

6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide is unique due to its complex structure, which includes a triazole moiety

Biological Activity

6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness against various biological targets.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonamide group, which is known for enhancing biological activity through improved solubility and binding affinity. The presence of the triazole moiety contributes to its pharmacological profile, as triazoles are recognized for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the triazole structure exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazole derivatives have been shown to possess significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that 1,2,3-triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with IC50 values ranging from 1.02 to 74.28 μM across different cell lines .
  • Anticancer Properties : The compound has shown promise in cancer research. Triazole derivatives have been reported to induce cytotoxic effects in several cancer cell lines, including MCF-7 and HT-29. For example, a study reported that certain triazole compounds exhibited significant cytotoxicity with IC50 values below 1 μM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : Triazole compounds often act by inhibiting key enzymes involved in fungal and bacterial metabolism.
  • Receptor Interaction : The compound may interact with specific receptors in cancer cells, leading to apoptosis and cell cycle arrest.
  • DNA Interaction : Some studies suggest that triazoles can interfere with DNA synthesis and repair mechanisms in pathogens and cancer cells .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives similar to the target compound:

  • Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against E. coli and S. aureus, reporting significant inhibition at concentrations as low as 10 μM .
  • Cytotoxicity Against Cancer Cells : Research on new 1,4-naphthoquinone-triazole hybrids revealed notable cytotoxicity against human cancer cell lines with effective concentrations leading to cell cycle arrest .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds have shown favorable absorption and distribution profiles, suggesting potential for therapeutic applications in humans .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 (μM)Reference
AntimicrobialStaphylococcus aureus10
AntimicrobialE. coli15
AnticancerMCF-7<1
AnticancerHT-29<1

Q & A

Basic: What are the established synthetic routes for this compound, and how can intermediates be characterized?

Answer:
The synthesis involves multi-step reactions typical of triazole-containing sulfonamides. A general approach includes:

  • Step 1: Formation of the pyridine-sulfonamide core via nucleophilic substitution, using 6-chloro-3-chloromethylpyridine as a starting material.
  • Step 2: Introduction of the triazole moiety through cyclization reactions, often employing hydrazide intermediates and refluxing in ethanol or DMF with catalysts like NaOH .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization.

Characterization methods:

  • 1H/13C NMR for confirming substituent positions and regiochemistry .
  • HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Basic: What spectroscopic and computational techniques are recommended for structural elucidation?

Answer:

  • Spectroscopy:
    • 2D NMR (COSY, HSQC, HMBC) resolves coupling between pyridine, triazole, and sulfonamide protons .
    • FT-IR identifies functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, triazole C-N at ~1500 cm⁻¹) .
  • Computational:
    • DFT calculations (B3LYP/6-31G*) to optimize geometry and compare experimental vs. theoretical NMR shifts .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Key parameters for optimization:

  • Solvent system: Aqueous-alcoholic mixtures (e.g., ethanol/water) enhance cyclization efficiency .
  • Catalyst screening: NaOH vs. K2CO3 for deprotonation in triazole formation .
  • Temperature control: Reflux (~80°C) for faster kinetics, but lower temps (50–60°C) reduce side reactions .

Example optimization table (hypothetical data based on ):

SolventCatalystTemp (°C)Yield (%)Purity (%)
EthanolNaOH806592
Ethanol/H2OK2CO3607896

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer assays)?

Answer:

  • Assay standardization:
    • Compare cell lines (e.g., HeLa vs. MCF-7 for anticancer) and microbial strains (Gram-positive vs. Gram-negative) .
    • Control compound concentration (IC50 vs. MIC values) and exposure time.
  • Mechanistic studies:
    • Enzyme inhibition assays (e.g., triazole-mediated cytochrome P450 binding) to clarify mode of action .
    • Molecular docking to predict binding affinity variations across targets .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Answer:

  • Substituent variation:
    • Modify methyl groups on the pyridine and triazole rings to alter lipophilicity and bioavailability .
    • Introduce halogen substituents (e.g., fluoro at para-position) to enhance target binding .
  • Biological testing:
    • Screen derivatives against panels of kinases or bacterial efflux pumps to identify selectivity patterns .

Advanced: How to address solubility challenges in in vivo studies?

Answer:

  • Formulation approaches:
    • Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve aqueous solubility .
    • Synthesize prodrugs (e.g., ester derivatives) for enhanced membrane permeability .
  • Analytical validation:
    • LC-MS/MS to monitor plasma stability and metabolite formation .

Advanced: What are the best practices for scaling up synthesis without compromising purity?

Answer:

  • Process optimization:
    • Replace batch reactors with flow chemistry setups for controlled triazole cyclization .
    • Implement in-line FTIR for real-time monitoring of intermediate formation .
  • Purification:
    • Use preparative HPLC for large-scale purification (>10 g batches) .

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